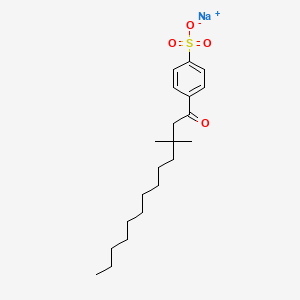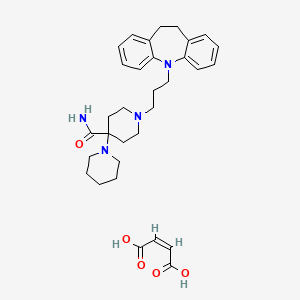
dTDP-L-rhodosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-beta-L-rhodosamine is a dTDP-sugar having beta-L-rhodosamine as the sugar component. It is a conjugate acid of a dTDP-beta-L-rhodosamine(1-).
Aplicaciones Científicas De Investigación
Role in Biosynthesis Pathways and Drug Development
dTDP-L-rhodosamine is involved in several biosynthetic pathways and has applications in drug development. The synthesis of dTDP-L-rhodosamine is critical for the viability and virulence of many human pathogenic bacteria. This makes enzymes involved in its synthesis potential targets for therapeutic intervention against diseases like tuberculosis. For instance, dTDP-L-rhamnose biosynthesis enzymes from Streptococcus pyogenes have been explored for their role in producing structurally similar rhamnose polysaccharides, crucial for bacterial cell walls, suggesting a pathway for developing new antibiotics (van der Beek et al., 2019).
Structural and Functional Studies
Several studies have focused on understanding the structure and function of enzymes involved in the biosynthesis of dTDP-L-rhodosamine. For example, the crystal structure of dTDP-6-deoxy-d-xylo-4-hexulose 3,5 epimerase (RmlC) from Salmonella enterica, which is involved in the rhamnose biosynthetic pathway, has been determined. This structural understanding is crucial for designing antibacterial drugs targeting these pathways (Christendat et al., 2000).
Application in Antibiotic Synthesis
Research also explores the use of dTDP-L-rhodosamine in the synthesis of antibiotics. For instance, enzymes like AknK have been studied for their role in assembling the sugar portion of anthracycline antibiotics, which affects their biological activity. AknK catalyzes the addition of sugars like dTDP-L-2-deoxyfucose and dTDP-L-daunosamine, indicating its potential use in the chemoenzymatic synthesis of anthracycline variants (Lu et al., 2004).
Potential in Genetic Research
The study of dTDP-L-rhodosamine synthetic enzymes can also contribute to genetic research. The functional characterization of these enzymes provides insights into the genetics of dTDP-Rhamnose synthetic enzymes, aiding in the understanding of bacterial genetics and the development of genetic interventions (Yang et al., 2021).
Propiedades
Nombre del producto |
dTDP-L-rhodosamine |
|---|---|
Fórmula molecular |
C18H31N3O13P2 |
Peso molecular |
559.4 g/mol |
Nombre IUPAC |
[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11-,12-,13+,14+,15+,16+/m0/s1 |
Clave InChI |
XPIWJCQKSXFPJI-WYVHVMBXSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
SMILES canónico |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





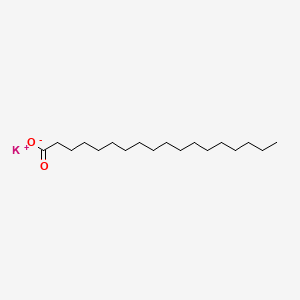

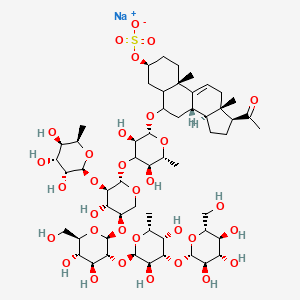
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)
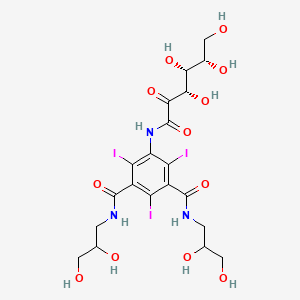
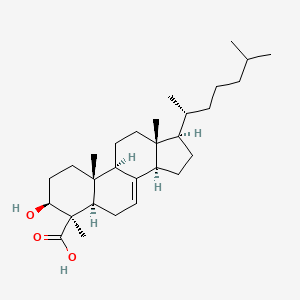
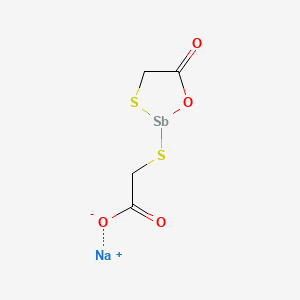
![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)

